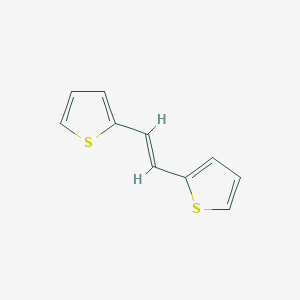

trans-1,2-Di(2-thienyl)ethylene

Vue d'ensemble

Description

trans-1,2-Di(2-thienyl)ethylene: is an organic compound with the molecular formula C10H8S2. It is a derivative of ethylene where two thiophene rings are attached to the ethylene moiety in a trans configuration. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, particularly in organic electronics and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Di(2-thienyl)ethylene typically involves the reaction of thiophene-2-carbaldehyde with titanium tetrachloride and zinc in tetrahydrofuran. The reaction is carried out under controlled temperature conditions, starting at -18°C and gradually warming to room temperature. The mixture is then refluxed for several hours to complete the reaction. The product is isolated by recrystallization from hexane, yielding a yellow solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: trans-1,2-Di(2-thienyl)ethylene can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, where the thiophene rings are substituted by various electrophiles under acidic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitrating agents, under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

trans-1,2-Di(2-thienyl)ethylene is utilized as a key material in OLEDs, where it contributes to improved efficiency and brightness. Its ability to facilitate charge transport enhances the overall performance of these devices .

Organic Photovoltaics (OPVs)

In OPVs, this compound plays a crucial role in increasing energy conversion efficiency. Its unique electronic structure allows for effective light absorption and charge separation, making it an essential component in next-generation solar cells .

Conductive Polymers

This compound serves as a fundamental building block in the synthesis of conductive polymers. These polymers are integral to flexible electronic devices due to their mechanical flexibility and excellent electrical conductivity. Research indicates that polymers incorporating this compound exhibit superior thermoelectric properties, making them suitable for energy harvesting applications .

Photonic Applications

The compound's optical properties make it ideal for use in photonic devices such as sensors and lasers. Its ability to manipulate light effectively allows for advancements in optical communication technologies and sensor development .

Material Science Innovations

In material science, this compound is employed to develop advanced materials with tailored electronic and optical characteristics. This includes applications in coatings and adhesives that require enhanced durability and flexibility .

Case Study 1: Thermoelectric Properties

A study investigated the thermoelectric properties of conjugated polymers containing this compound subunits. The results indicated that modifying the backbone structure of these polymers significantly improved their charge transport mobilities and thermoelectric performance when doped with specific agents .

Case Study 2: Synthesis Pathways

Research focusing on organic synthesis has utilized this compound as a model system to explore new synthetic pathways. This work has led to a better understanding of reaction mechanisms involving thiophene derivatives .

Data Table: Summary of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Organic Electronics | Used in OLEDs and OPVs | Enhanced efficiency and performance |

| Conductive Polymers | Building block for flexible electronic devices | Excellent conductivity and flexibility |

| Photonic Devices | Utilized in sensors and lasers | Effective light manipulation |

| Material Science | Development of advanced materials | Tailored electronic and optical properties |

| Organic Synthesis | Model system for exploring new synthetic pathways | Insights into reaction mechanisms |

Mécanisme D'action

The mechanism by which trans-1,2-Di(2-thienyl)ethylene exerts its effects is primarily related to its electronic structure. The conjugated system of the thiophene rings and the ethylene moiety allows for efficient charge transfer and delocalization of electrons. This property is crucial in its role as a semiconductor material. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes.

Comparaison Avec Des Composés Similaires

1,2-Di(2-thienyl)ethylene: Similar structure but with different electronic properties due to the cis configuration.

2,2’-Bithiophene: Lacks the ethylene bridge, resulting in different electronic and chemical properties.

Thiophene: The parent compound, simpler structure with distinct reactivity.

Uniqueness: trans-1,2-Di(2-thienyl)ethylene stands out due to its trans configuration, which imparts unique electronic properties compared to its cis counterpart. This configuration enhances its ability to participate in conjugated systems, making it more effective in applications requiring efficient charge transfer and electronic delocalization.

Activité Biologique

trans-1,2-Di(2-thienyl)ethylene (CAS Number: 13640-78-3) is an organic compound characterized by its unique molecular structure, featuring two thiophene rings attached to an ethylene moiety in a trans configuration. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and applications.

- Molecular Formula : C10H8S2

- Molecular Weight : 200.36 g/mol

- Density : 1.268 g/cm³

- Melting Point : 133°C

- Boiling Point : 302.4°C at 760 mmHg

These properties contribute to its stability and reactivity in biological systems.

The biological activity of this compound is primarily linked to its interactions with cellular components and biochemical pathways:

- Antimicrobial Activity : The compound exhibits potential antimicrobial effects, possibly through the disruption of microbial cell membranes or interference with metabolic processes.

- Anticancer Properties : Research indicates that derivatives of this compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.

Antimicrobial Studies

A study investigating the antimicrobial properties of this compound revealed significant activity against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was effective in inhibiting growth in both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For instance, it was found to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This effect is believed to be mediated through the induction of oxidative stress and subsequent apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A recent publication explored the use of this compound as a lead compound for developing novel antibiotics. The study highlighted its effectiveness against multi-drug resistant strains, suggesting that modifications to its structure could enhance its potency and selectivity .

Case Study 2: Cancer Cell Line Analysis

Another study focused on the anticancer activity of this compound against various cancer cell lines. The findings indicated that combining this compound with established chemotherapeutics resulted in synergistic effects, enhancing overall efficacy while reducing side effects .

Propriétés

IUPAC Name |

2-[(E)-2-thiophen-2-ylethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFWHPZXYPJFW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the band gap in trans-1,2-Di(2-thienyl)ethylene (trans-PTE) and its polymer, and how does it compare to polythiophene (PT)?

A1: The band gap is a crucial factor in determining a material's electrical conductivity. A smaller band gap usually translates to easier electron excitation and thus, higher conductivity. Studies have shown that both trans-PTE and its polymer Poly(this compound) exhibit a band gap of approximately 1.9 eV, which is about 0.2 eV smaller than that of PT. [, ] This difference arises from a change in the torsion angle between neighboring thiophene rings in trans-PTE, leading to a more planar structure and better conjugation, ultimately affecting its electronic properties. []

Q2: How does doping influence the optical properties of poly(this compound) (trans-PTE) and how does this compare to polythiophene (PT)?

A2: Doping significantly alters the optical and electrical properties of conjugated polymers. In the case of trans-PTE, p-type doping leads to the emergence of polaron states within the band gap. These states are located approximately 0.65 eV above the valence band and 0.6 eV below the conduction band. [] Interestingly, the valence band of trans-PTE is positioned at a higher energy level compared to PT, explaining the superior stability of p-type dopants in trans-PTE. [, ] This observation is crucial for understanding the potential of trans-PTE in applications like organic electronics.

Q3: Can this compound be polymerized electrochemically, and how does the choice of solvent and electrolyte impact the process?

A3: Yes, this compound can be electrochemically polymerized. Research indicates that solvents like acetonitrile, benzonitrile, nitromethane, and propylene carbonate are suitable for this process. [] Additionally, using supporting electrolytes such as tetrabutylammonium perchlorate (TBAP), tetrabutylammonium tetrafluoroborate, and lithium perchlorate is crucial for successful polymerization. [] Notably, controlling the electrochemical potential is critical to avoid irreversible overoxidation of the resulting polymer. []

Q4: How does the configuration of the monomer, either cis or trans 1,2-Di(2-thienyl)ethylene, influence the charge-discharge characteristics of the resulting polymer in battery applications?

A5: Research suggests that the configuration of the monomer, whether cis or trans 1,2-Di(2-thienyl)ethylene, plays a role in the charge-discharge behavior of the polymer. [] The differences are attributed to variations in the diffusion coefficient of dopant ions within the polymer films, which in turn, affects ion transport and overall battery performance. []

Q5: Have theoretical studies been conducted to understand the electronic and optical properties of this compound oligomers?

A6: Yes, computational chemistry has been employed to investigate the electronic structure and optical properties of this compound oligomers. [] These studies, using methods like PM3 and INDO/S-CI, provide insights into the charge distribution in charged oligomers and help predict UV-vis absorption spectra, ultimately aiding in the design of materials with specific optical properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.